molecular formula C13H7F3NO2- B12335940 N-phenyl-N-(3,4,5-trifluorophenyl)carbamate

N-phenyl-N-(3,4,5-trifluorophenyl)carbamate

Cat. No.: B12335940
M. Wt: 266.19 g/mol
InChI Key: NMEUREVYMOFWJF-UHFFFAOYSA-M
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Description

N-phenyl-N-(3,4,5-trifluorophenyl)carbamate is an organic compound characterized by the presence of a carbamate group attached to a phenyl ring and a trifluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(3,4,5-trifluorophenyl)carbamate typically involves the reaction of phenyl isocyanate with 3,4,5-trifluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-(3,4,5-trifluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluorophenyl ring can undergo nucleophilic substitution reactions, particularly at the positions ortho to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

N-phenyl-N-(3,4,5-trifluorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-phenyl-N-(3,4,5-trifluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to inhibition or activation of the target protein, depending on the nature of the binding.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4,5-Trifluorophenyl)acetamide: Similar structure but with an acetamide group instead of a carbamate group.

    tert-Butyl methyl (3,4,5-trifluorophenyl)carbamate: Similar structure but with a tert-butyl group attached to the carbamate nitrogen.

    3,4,5-Trifluorophenylboronic acid: Contains a trifluorophenyl group but with a boronic acid functional group.

Uniqueness

N-phenyl-N-(3,4,5-trifluorophenyl)carbamate is unique due to the presence of both phenyl and trifluorophenyl groups attached to the carbamate moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H7F3NO2-

Molecular Weight

266.19 g/mol

IUPAC Name

N-phenyl-N-(3,4,5-trifluorophenyl)carbamate

InChI

InChI=1S/C13H8F3NO2/c14-10-6-9(7-11(15)12(10)16)17(13(18)19)8-4-2-1-3-5-8/h1-7H,(H,18,19)/p-1

InChI Key

NMEUREVYMOFWJF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC(=C(C(=C2)F)F)F)C(=O)[O-]

Origin of Product

United States

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